Octahydropyrrolo[1,2-a]pyrazine
Overview
Description
Octahydropyrrolo[1,2-a]pyrazine is a structural fragment of several drugs, representing a significant class of compounds with various applications in medicinal chemistry. The focus on this compound stems from its versatile chemical nature and structural complexity, which offers a wide range of chemical reactions and properties for study.
Synthesis Analysis
A new route for the synthesis of octahydropyrrolo[1,2-a]pyrazine involves starting from easily accessible 3,4-dihydropyrrolo[1,2-a]pyrazines, undergoing complete hydrogenation to achieve the desired product. This synthesis pathway is noted for its simplicity and effectiveness, providing a new method to access this compound class (Likhosherstov, Peresada, & Skoldinov, 1993).
Molecular Structure Analysis
The molecular structure of octahydropyrrolo[1,2-a]pyrazine has been determined through various spectroscopic techniques, including x-ray diffraction, highlighting its complex bicyclic nature. Studies focusing on stereochemical aspects reveal the compound's preference for a trans-fused ring conformation, which significantly impacts its chemical reactivity and physical properties (Cahill & Crabb, 1972).
Scientific Research Applications
Drug Synthesis : Octahydropyrrolo[1,2-a]pyrazine is a structural fragment in several drugs, used in routes starting from 3,4-dihydropyrrolo[1,2-a]pyrazines (Likhosherstov, Peresada, & Skoldinov, 1993).
Inhibitor of Apoptosis Proteins (IAP) Antagonists : Octahydropyrrolo[1,2-a]pyrazine A was used as a lead compound for IAP antagonists, showing potential in cancer treatment, particularly in breast cancer cells (Asano et al., 2013).
Improved Drug Delivery : A derivative, hexahydropyrazino[1,2-a]indole, was developed to improve membrane permeability across MDR1 expressing cells, showing strong inhibition of IAP binding and cell growth in breast cancer cells (Shiokawa et al., 2013).
Synthesis Methods : New and efficient methods for the synthesis of Octahydropyrrolo[1,2-a]pyrazine have been developed, including a method starting from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine (Liang, Wu, Zhang, & Wu, 2004).
Optical and Thermal Properties : Studies on dipyrrolopyrazine derivatives have explored their optical and thermal properties, indicating potential applications in optoelectronic materials (Meti, Lee, Yang, & Gong, 2017).
Antimalarial Activity : Pyrrolo[1,2-a]quinoxalines and related derivatives, including octahydropyrrolo[1,2-a]pyrazines, have been synthesized and shown to exhibit significant antimalarial activity (Guillon et al., 2004).
Safety And Hazards
Future Directions
Pyrrolopyrazine derivatives, including Octahydropyrrolo[1,2-a]pyrazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTATHOUSOIFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339772 | |
Record name | Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropyrrolo[1,2-a]pyrazine | |
CAS RN |
5654-83-1 | |
Record name | Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octahydropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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